molecular formula C11H14N4O2 B8140620 tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate

tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate

Cat. No.: B8140620
M. Wt: 234.25 g/mol
InChI Key: LZVBBFSWHZQXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of this compound would exhibit distinct signals corresponding to its heterocyclic and carbamate components:

  • ¹H NMR :
    • tert-Butyl protons: A singlet at δ 1.4–1.6 ppm (9H, (CH₃)₃C).
    • Aromatic protons: Multiplets in δ 7.0–9.0 ppm for the imidazo[1,2-a]pyrimidine ring. Protons at position 3 and 7 are deshielded due to electron-withdrawing effects of the adjacent nitrogen atoms.
    • Carbamate NH: A broad singlet at δ 8.5–9.5 ppm (exchangeable with D₂O).
  • ¹³C NMR :
    • Carbamate carbonyl: δ 150–155 ppm.
    • tert-Butyl carbons: δ 28–30 ppm (CH₃) and δ 80–85 ppm (quaternary C).
    • Aromatic carbons: δ 110–150 ppm, with carbons adjacent to nitrogen atoms appearing downfield.

Infrared (IR) Spectral Fingerprinting

Key IR absorptions include:

  • C=O stretch : A strong band near 1700 cm⁻¹, characteristic of the carbamate carbonyl.
  • N-H stretch : A medium band at 3200–3350 cm⁻¹ for the carbamate NH.
  • Aromatic C-H stretches : Bands at 3050–3100 cm⁻¹.
  • C-N stretches : Peaks at 1250–1350 cm⁻¹, overlapping with C-O stretches from the tert-butyl group.

Table 2: Predicted IR absorption bands

Bond/Vibration Wavenumber (cm⁻¹) Intensity
C=O stretch 1680–1720 Strong
N-H stretch 3200–3350 Medium
Aromatic C-H stretch 3050–3100 Weak
C-N/C-O stretch 1250–1350 Medium

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry would yield a molecular ion peak at m/z 234 (C₁₁H₁₄N₄O₂⁺). Key fragmentation pathways include:

  • Loss of the tert-butyl group (C₄H₉- ): m/z 234 → 177 (C₇H₅N₄O₂⁺).
  • Cleavage of the carbamate linkage: m/z 177 → 134 (imidazo[1,2-a]pyrimidin-5-amine fragment).
  • Further decomposition of the heterocycle via retro-Diels-Alder reactions or nitrogen elimination.

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyrimidin-5-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-4-5-12-9-13-6-7-15(8)9/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVBBFSWHZQXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NC2=NC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone for synthesizing imidazo[1,2-a]pyrimidine derivatives. A one-pot protocol combines 2-aminopyrimidine, aldehydes, and tert-butyl isocyanide under microwave-assisted conditions. For example, 2-aminopyrimidine , 4-formylbenzoic acid , and tert-butyl isocyanide react in ethanol with NH₄Cl (20 mol%) at 60°C for 30 minutes under microwave irradiation, yielding the target compound in 89%. The reaction proceeds via imine formation, followed by cyclization and carbamate incorporation (Fig. 1).

Optimization Insights :

  • Catalyst loading: NH₄Cl > 20 mol% reduces yield due to side reactions.

  • Solvent polarity: Ethanol outperforms DCM or THF by stabilizing intermediates.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR extends functionalization post-GBB synthesis. For instance, the GBB product imidazo[1,2-a]pyrimidine-5-carboxylic acid reacts with 4-chlorobenzaldehyde , 4-methoxyaniline , and tert-butyl isocyanide in methanol at 50°C for 24–48 hours, yielding peptidomimetic derivatives (72%). This method enables modular diversification but requires strict stoichiometric control to avoid oligomerization.

Condensation-Cyclization Approaches

Base-Mediated Condensation

Heating 2-aminoimidazo[1,2-a]pyrimidine with tert-butyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) at reflux (40°C, 12 hours) affords the carbamate via nucleophilic substitution. Yields reach 68–75%, with TEA critical for neutralizing HCl byproducts.

Side Reactions :

  • Overalkylation at N3 occurs with excess chloroformate, necessitating precise stoichiometry.

Intramolecular Cyclization

A two-step strategy involves synthesizing 5-aminoimidazo[1,2-a]pyrimidine followed by carbamate installation. For example, 5-nitroimidazo[1,2-a]pyrimidine is reduced to the amine using Pd/C and H₂, then treated with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 6 hours), achieving 82% yield.

Ritter-Type Reactions Catalyzed by Bismuth(III) Triflate

Bismuth(III) triflate (Bi(OTf)₃) and p-TsOH·H₂O catalyze Ritter-type reactions between benzylic alcohols and imidazo[1,2-a]pyrimidine precursors in 1,2-dichloroethane (DCE) at 150°C. For example, 5-hydroxymethylimidazo[1,2-a]pyrimidine reacts with tert-butyl alcohol to form the carbamate in 71% yield.

Mechanism :

  • Bi(OTf)₃ generates a benzylic carbocation.

  • Nucleophilic attack by tert-butanol forms the carbamate.

Limitations :

  • High temperatures (150°C) risk decomposition of heat-labile substrates.

Iodine-Mediated Rearrangement Strategies

Rearranging 3-(tert-butylamino)-2-(phenylethynyl)-1H-imidazo[1,5-a]imidazole with iodine (6 equiv.) and H₂O₂ in THF at room temperature produces imidazo[1,2-a]pyrimidine derivatives via ring expansion. This method yields 71% of the target carbamate after 12 hours.

Key Observations :

  • H₂O₂ oxidizes I₂ to I⁺, facilitating electrophilic iodination and subsequent rearrangement.

  • THF optimizes solubility and stabilizes reactive intermediates.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
GBB ReactionMW, 60°C, NH₄Cl, ethanol89%Rapid, high-yielding, scalableRequires specialized equipment
Ugi-4CRMethanol, 50°C, 24–48 h72%Modular functionalizationLong reaction times
Base-Mediated CondensationDCM, TEA, reflux75%Simple setup, commercial reagentsOveralkylation side reactions
Ritter-Type ReactionBi(OTf)₃, DCE, 150°C71%Broad substrate scopeHigh thermal energy input
Iodine RearrangementI₂, H₂O₂, THF, RT71%Mild conditions, no transition metalsLimited to specific precursors

Optimization Studies and Mechanistic Insights

Solvent Effects in GBB Reactions

Polar aprotic solvents (e.g., DMF) diminish yields (<50%) due to poor solubility of tert-butyl isocyanide, whereas ethanol enhances diffusion and intermediate stability.

Catalyst Screening in Ritter-Type Reactions

Bi(OTf)₃ outperforms Lewis acids like FeCl₃ or Zn(OTf)₂ due to its strong carbocation-stabilizing ability.

Temperature Dependence in Rearrangement

Elevating temperature to 50°C in iodine-mediated reactions reduces yield (58%) by promoting iodobenzene side products .

Chemical Reactions Analysis

tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Overview

Tert-butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate is a compound characterized by its unique bicyclic structure, which integrates an imidazo[1,2-a]pyrimidine core with a tert-butyl group and a carbamate functional group. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its promising biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Notably, compounds with imidazo[1,2-a]pyrimidine structures have been associated with:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit pathways such as PI3K/Akt/mTOR, which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Properties : The compound has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Cancer Therapeutics

A study explored the synthesis of carbon-11 labeled derivatives for PET imaging in cancer diagnosis. The results indicated that these derivatives could selectively target cancerous tissues, providing a dual function as both diagnostic and therapeutic agents .

Case Study 2: Antileishmanial Activity

Research into the antileishmanial properties of imidazo-pyrimidine derivatives revealed that certain compounds exhibited potent activity against Leishmania species, outperforming existing treatments like miltefosine. The compound's IC50 values were significantly low, indicating high efficacy against the parasite while maintaining low toxicity to host cells .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyrimidineBicyclic structure without carbamateBroad-spectrum antimicrobial activity
6-Methylimidazo[1,2-a]pyrimidineMethyl substitution at position 6Different pharmacological profiles
3-AminopyrimidineAmino group at position 3Used in drug discovery due to reactivity

Mechanism of Action

The mechanism of action of tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate involves its interaction with specific molecular targets and pathways. It can activate or inhibit certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Relevance/Application Source
This compound Boc-protected imidazo[1,2-a]pyrimidine C₁₂H₁₆N₄O₂* 272.29* Intermediate for kinase inhibitors
tert-Butyl (trans-4-{[3-(2-Aminopyrimidin-5-yl)imidazo[1,2-b]pyridazin-6-yl]amino}cyclohexyl)carbamate (Compound 5) Aminopyrimidine, trans-cyclohexylamine linker C₂₁H₂₆N₈O₂ 410.48 Plasmodium falciparum inhibitor (IC₅₀: 0.12 µM)
tert-Butyl [trans-4-({3-[2-(methylsulfanyl)pyrimidin-5-yl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]carbamate (Compound 13) Methylsulfanyl-pyrimidine, trans-cyclohexylamine linker C₂₁H₂₆N₈O₂S 416.54 Improved metabolic stability vs. Compound 5
tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (Compound 43) Fluorophenyl, methoxypyrazine, cyano group C₂₆H₂₅FN₈O₄ 521.20 Kinase inhibitor intermediate
MSE PRO tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate Bromo substituent on imidazo[1,2-a]pyridine C₁₂H₁₄BrN₃O₂ 328.16 Halogenated intermediate for cross-coupling

*Inferred values due to lack of explicit data.

Structural Modifications and Impact on Properties

Core Heterocycle Variations: The target compound features an imidazo[1,2-a]pyrimidine core, whereas analogs like Compound 5 and 13 use imidazo[1,2-b]pyridazine. Halogenated derivatives (e.g., bromo-substituted MSE PRO compound) exhibit higher molecular weights and altered reactivity, enabling use in Suzuki-Miyaura cross-coupling reactions .

Substituent Effects: Aminopyrimidine vs. Methylsulfanyl Groups: Compound 5 (aminopyrimidine) shows higher antimalarial potency (IC₅₀: 0.12 µM) compared to Compound 13 (methylsulfanyl), which prioritizes metabolic stability over potency . Boc Protection: The tert-butyl carbamate group in all listed compounds improves solubility and protects reactive amines during synthesis.

Synthetic Yields :

  • Compound 13 is synthesized in 90% yield via Suzuki coupling with 2-(thiomethyl)pyrimidine-5-boronic acid , while Compound 43 achieves 94% yield after Boc deprotection and recrystallization .

Biological Activity

Tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate is a compound characterized by its unique bicyclic structure, which integrates an imidazo[1,2-a]pyrimidine core with a tert-butyl and a carbamate functional group. This structural configuration is significant in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The molecular formula for this compound is C₁₁H₁₄N₄O₂, with a molecular weight of 234.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the reaction of imidazo[1,2-a]pyrimidine derivatives with tert-butyl isocyanate in the presence of suitable solvents like tetrahydrofuran (THF) under controlled temperatures. This method not only yields the desired carbamate but also allows for the exploration of various substituents that can enhance biological activity.

Biological Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a broad spectrum of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have reported on the anticancer properties of imidazo[1,2-a]pyrimidine derivatives, including this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound showed an IC50 value indicating significant inhibition of cell proliferation in breast cancer (MCF7) and colorectal cancer (HCT116) models .
Cell LineIC50 (µM)
MCF76.66
HCT11617.66

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold has been associated with antimicrobial properties. This compound has shown promising results against various bacterial strains, demonstrating potential as an antimicrobial agent .

Anti-inflammatory Effects

Research has indicated that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit anti-inflammatory effects. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the tert-butyl group enhances lipophilicity and potentially increases bioavailability compared to other derivatives lacking this group. Structural modifications at various positions on the imidazo[1,2-a]pyrimidine ring can lead to different pharmacological profiles .

Case Studies

Several case studies illustrate the efficacy of this compound in biological assays:

  • Study on Anticancer Activity : A recent study evaluated a series of derivatives based on the imidazo[1,2-a]pyrimidine scaffold for their anticancer properties. This compound exhibited significant cytotoxicity against multiple cancer cell lines and was found to induce apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations lower than those required for many traditional antibiotics .

Q & A

Q. How to assess environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to quantify residues in simulated aquatic systems. Evaluate acute toxicity (e.g., Daphnia magna EC50) and bioaccumulation potential (log Kow from shake-flask experiments). Cross-reference with GHS Category 4 oral toxicity data for risk modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.